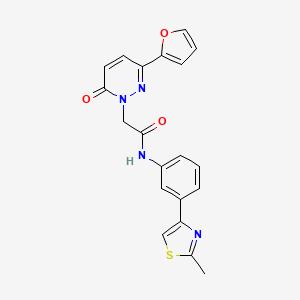![molecular formula C22H26N6O5 B2757504 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 865655-74-9](/img/structure/B2757504.png)
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amino group, a carboxamide group, and a 1,2,3-triazole ring. It also has methoxy and ethyl groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, which can participate in hydrogen bonding and other interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide, amino, and ether groups could impact its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities :
- Triazole derivatives, including those similar to the compound , have been synthesized and tested for antimicrobial activities. Certain derivatives were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial Activity of Triazole Derivatives :
- Further research into triazole derivatives showed that Mannich bases of these compounds demonstrated good activity against microorganisms compared with ampicillin, indicating potential use in antimicrobial therapies (Fandaklı et al., 2012).
Anti-Inflammatory and Analgesic Agents :
- Novel benzodifuranyl and triazine derivatives, related structurally to the compound , have been synthesized and shown to inhibit cyclooxygenase-1/2 (COX-1/2) and demonstrate analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Discovery of New Anti-Depressants :
- Research into structurally novel 5-HT3 receptor antagonists, which are chemically similar to the compound , has led to the discovery of new anti-depressants (Mahesh et al., 2011).
Synthesis of Novel Compounds with Biological Activities :
- New derivatives of triazoles have been synthesized and evaluated for biological activities, including antimicrobial and antioxidant activities, demonstrating the versatility of these compounds in pharmacological research (Gilava et al., 2020).
Cytotoxicity and Anticancer Potential :
- Pyrazole and pyrazolopyrimidine derivatives, chemically related to the compound, have been synthesized and evaluated for cytotoxic activity against cancer cells, highlighting the potential of these compounds in cancer treatment (Hassan et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c1-31-16-7-5-4-6-15(16)25-19(29)13-28-21(23)20(26-27-28)22(30)24-11-10-14-8-9-17(32-2)18(12-14)33-3/h4-9,12H,10-11,13,23H2,1-3H3,(H,24,30)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYHLOLMXPXUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

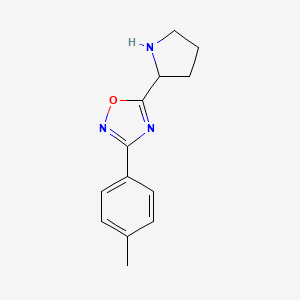
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
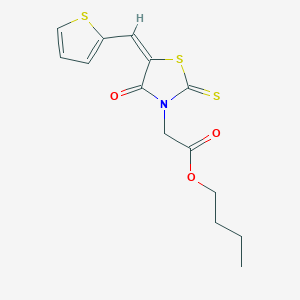
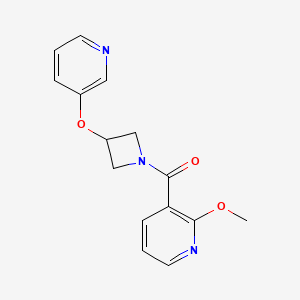
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)
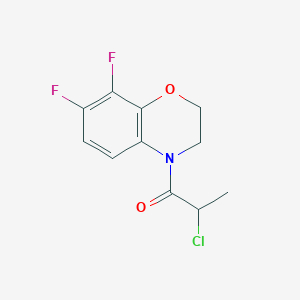
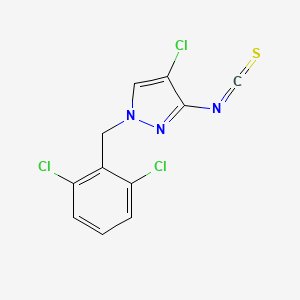
![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)
![2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2757435.png)
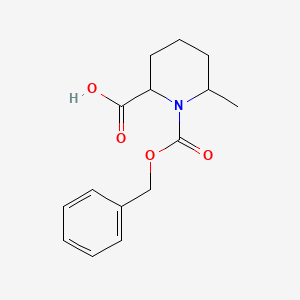
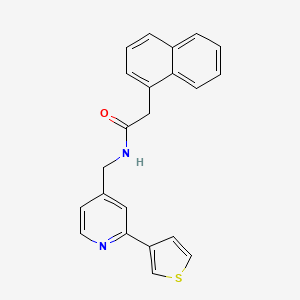
![1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757439.png)
![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)
